molecular formula C17H18BrNO2S B6001609 2-[(2-bromobenzyl)thio]-N-(4-ethoxyphenyl)acetamide

2-[(2-bromobenzyl)thio]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B6001609
M. Wt: 380.3 g/mol
InChI Key: MDTVKGJOTJDTMC-UHFFFAOYSA-N
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Description

2-[(2-bromobenzyl)thio]-N-(4-ethoxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly known as BBA and is synthesized through a multi-step process. BBA is a thioamide derivative that has shown promising results in various preclinical studies. In

Mechanism of Action

The mechanism of action of BBA is not fully understood. However, it has been suggested that BBA exerts its anti-tumor effects by inducing apoptosis, inhibiting angiogenesis, and suppressing the migration and invasion of cancer cells. BBA has also been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects
BBA has been found to exert various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). BBA has also been found to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). Moreover, BBA has been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of glutathione (GSH), which are involved in oxidative stress.

Advantages and Limitations for Lab Experiments

BBA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Moreover, BBA has shown promising results in various preclinical studies, making it an attractive compound for further research. However, BBA has some limitations for lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its therapeutic potential fully. Moreover, BBA has not been tested in clinical trials, and its safety and efficacy in humans are not yet established.

Future Directions

There are several future directions for BBA research. Firstly, further studies are needed to elucidate the mechanism of action of BBA fully. Secondly, BBA should be tested in clinical trials to establish its safety and efficacy in humans. Thirdly, the potential use of BBA in combination with chemotherapy drugs should be explored further. Fourthly, the potential use of BBA in the treatment of other diseases such as neurodegenerative diseases should be investigated. Finally, the development of new synthetic routes for BBA and its analogs should be explored to improve its pharmacological properties.
Conclusion
In conclusion, BBA is a promising compound that has shown potential therapeutic applications in various preclinical studies. Its anti-inflammatory, anti-tumor, and anti-oxidant properties make it an attractive compound for further research. Although its mechanism of action is not fully understood, BBA has shown promising results in various preclinical studies. Further studies are needed to elucidate its mechanism of action fully and establish its safety and efficacy in humans.

Synthesis Methods

The synthesis of BBA involves a multi-step process that starts with the reaction of 2-bromobenzyl bromide and thiourea in the presence of potassium hydroxide. The resulting product is then reacted with 4-ethoxyaniline to form the final product, BBA. The purity of the synthesized compound is confirmed through various analytical techniques such as NMR, IR, and HPLC.

Scientific Research Applications

BBA has shown potential therapeutic applications in various preclinical studies. It has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. BBA has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, BBA has been found to enhance the efficacy of chemotherapy drugs in cancer treatment.

Properties

IUPAC Name

2-[(2-bromophenyl)methylsulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2S/c1-2-21-15-9-7-14(8-10-15)19-17(20)12-22-11-13-5-3-4-6-16(13)18/h3-10H,2,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTVKGJOTJDTMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSCC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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